molecular formula C11H12O B14080640 1-Ethyl-3-(prop-2-yn-1-yloxy)benzene

1-Ethyl-3-(prop-2-yn-1-yloxy)benzene

Cat. No.: B14080640
M. Wt: 160.21 g/mol
InChI Key: KAVKHRJDQYRCTQ-UHFFFAOYSA-N
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Description

1-Ethyl-3-(prop-2-yn-1-yloxy)benzene is a substituted aromatic compound featuring an ethyl group at the 1-position and a propargyl ether (-O-CH₂-C≡CH) at the 3-position of the benzene ring. This structure combines the aromaticity of benzene with the reactivity of a propargyl group, enabling participation in click chemistry, cycloadditions, and transition-metal-catalyzed reactions . The compound has been utilized as a precursor in synthesizing neurotropic hybrids (e.g., 5c in ) and other bioactive molecules, highlighting its versatility in medicinal chemistry . Its IR spectral data (e.g., C≡C stretch at 2131 cm⁻¹ and C≡N at 2220 cm⁻¹ in derivative 5c) confirm the presence of functional groups critical for further derivatization .

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

1-ethyl-3-prop-2-ynoxybenzene

InChI

InChI=1S/C11H12O/c1-3-8-12-11-7-5-6-10(4-2)9-11/h1,5-7,9H,4,8H2,2H3

InChI Key

KAVKHRJDQYRCTQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)OCC#C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents like acetone or dimethylformamide (DMF) are critical for solvating the phenoxide ion and propargyl bromide. Acetone is preferred industrially due to its low cost and ease of removal via distillation.

Base and Stoichiometry

K₂CO₃ outperforms stronger bases (e.g., NaOH) by reducing side reactions such as hydrolysis. A 1:1.2 molar ratio of phenol to propargyl bromide maximizes conversion while avoiding excess reagent waste.

Temperature and Reaction Time

Prolonged reflux (≥6 hours) ensures complete consumption of the phenol starting material. Lower temperatures (40–60°C) result in incomplete reactions, while higher temperatures (>100°C) promote alkyne oligomerization.

Purification and Characterization

Purification :
Crude products are typically purified via:

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1 v/v) eluent resolves unreacted phenol and propargyl bromide byproducts.
  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystalline product with >95% purity.

Characterization :

  • ¹H NMR : Key signals include the terminal alkyne proton (δ 2.45–2.55 ppm, triplet, J = 2.4 Hz), ethyl group protons (δ 1.20–1.40 ppm for CH₂, δ 0.90–1.10 ppm for CH₃), and aromatic protons (δ 6.70–7.20 ppm).
  • IR Spectroscopy : Stretching vibrations for C≡C (2100–2260 cm⁻¹) and C–O (1200–1250 cm⁻¹) confirm ether formation.

Industrial-Scale Production Considerations

While laboratory-scale synthesis is well-established, industrial production requires modifications for cost and efficiency:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction times compared to batch processes.
  • Catalyst Recycling : Immobilized base systems (e.g., K₂CO₃ on alumina) minimize waste generation.
  • Purity Standards : Distillation under reduced pressure (50–60°C, 10 mmHg) achieves pharmaceutical-grade purity (>99%).

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-Ethyl-3-(prop-2-yn-1-yloxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(prop-2-yn-1-yloxy)benzene involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membranes . The compound’s structure allows it to engage in various chemical interactions, leading to its observed effects.

Comparison with Similar Compounds

Key Observations :

  • Propargyl vs. Allyl Ethers : Propargyloxy groups (C≡C) exhibit higher reactivity in cycloadditions and metal-catalyzed reactions compared to allyloxy (C=C) groups .
  • Electron-Withdrawing Groups : Nitro substituents (e.g., in 1-Nitro-4-(prop-2-yn-1-yloxy)benzene) enhance electrophilicity, facilitating reactions like Au-catalyzed isomerization .
  • Steric Effects : Bulky substituents (e.g., isopentyloxy in ) reduce reaction yields due to steric hindrance, whereas ethyl groups balance lipophilicity and reactivity .

Key Observations :

  • Base Selection : Cs₂CO₃ () offers higher yields compared to EDC·HCl (), likely due to superior deprotonation efficiency.
  • Reaction Time : Shorter reaction times (e.g., 7 min in ) are feasible for less sterically hindered substrates.

Chemical Reactivity

  • Click Chemistry : The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), widely used in bioconjugation (e.g., uridine triphosphate conjugates in ) .
  • Transition-Metal Catalysis : Propargyloxy benzenes participate in Suzuki couplings () and Au-catalyzed isomerizations (), forming complex biaryl or diketone products .

Q & A

Q. Contradictions and Limitations :

  • Synthesis yields vary across studies (e.g., 86% in vs. 87% in ), highlighting solvent/catalyst sensitivity.
  • Toxicity data for ethylbenzene derivatives () may not fully apply to the target compound, necessitating tailored assays.

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